2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole
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Overview
Description
2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole, also known as MMBI, is a benzimidazole derivative that has been identified as a potential therapeutic agent for various diseases. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and proliferation. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully elucidate its mechanism of action and to determine its optimal dosage and administration route. Additionally, studies are needed to investigate the potential side effects of 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole and to develop methods for improving its solubility and bioavailability.
Synthesis Methods
2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole can be synthesized by several methods, including the reaction of 2-aminomethyl-1-methyl-1H-benzimidazole with 4-methoxybenzyl chloride in the presence of a base. Another method involves the reaction of 2-aminomethyl-1-methyl-1H-benzimidazole with 4-methoxybenzaldehyde in the presence of a reducing agent. Both methods result in the formation of 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole with high yield and purity.
Scientific Research Applications
2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-15-6-4-3-5-14(15)17-16(18)11-20-13-9-7-12(19-2)8-10-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZCJESKTCXZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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